4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde

Overview

Description

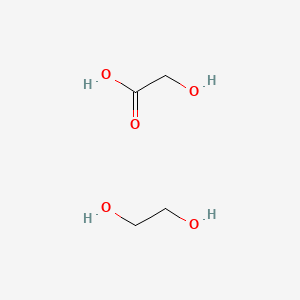

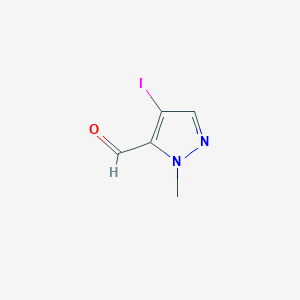

4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the CAS Number: 959986-66-4 . It has a molecular weight of 236.01 . The compound is a white to off-white solid .

Synthesis Analysis

The synthesis of pyrazoles often involves a cyclocondensation reaction between a suitable hydrazine and a carbon unit . Silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can also provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

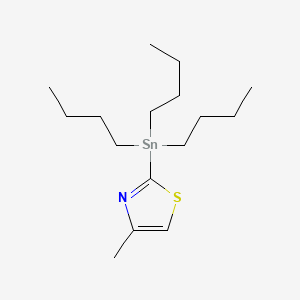

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with an iodine atom at the 4th position, a methyl group at the 1st position, and a carbaldehyde group at the 5th position .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis

This compound is a white to off-white solid . It should be stored in a refrigerator . The compound is shipped at room temperature .Scientific Research Applications

Potent Inhibitors Synthesis

One of the notable applications of pyrazole derivatives involves the synthesis of novel potent series of 5α-reductase and aromatase inhibitors, which are crucial for treating conditions like prostate cancer and hormonal disorders. The compounds synthesized from pyrazole-4-carbaldehyde derivatives exhibited significant inhibitory activity, with one compound showing the highest potency among the tested samples (El-Naggar et al., 2020).

Antimicrobial and Antifungal Activity

Pyrazole-based compounds have been explored for their antimicrobial and antifungal properties. Novel 5-imidazopyrazole incorporated fused pyran motifs, synthesized under microwave irradiation, demonstrated promising in vitro antibacterial activity against a panel of pathogenic strains and antimalarial activity against Plasmodium falciparum (Kalaria et al., 2014). Additionally, new 1,2,3-triazolyl pyrazole derivatives were synthesized as potential antimicrobial agents, showing a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).

Solid State Emissive NLOphores

Pyrazole derivatives have also been synthesized for their applications in nonlinear optics (NLO) and solid-state emissions. A series of pyrazole-based D-π-A derivatives displayed solid-state emissions with a large Stokes shift, suggesting their potential in optoelectronic applications (Lanke & Sekar, 2016).

Synthesis of Novel Heterocycles

The versatility of pyrazole-4-carbaldehyde derivatives extends to the synthesis of novel heterocycles, demonstrating their importance as intermediates in organic synthesis. Various novel pyrazole derivatives have been synthesized, showcasing a wide range of biological activities, including antibacterial and antifungal properties, highlighting the compound's significance in drug discovery and development (Panda et al., 2011).

Safety and Hazards

Properties

IUPAC Name |

4-iodo-2-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQOXBFGROQSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591288 | |

| Record name | 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959986-66-4 | |

| Record name | 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene](/img/structure/B1591633.png)